2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid
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Overview
Description
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid is a complex organic compound with a unique structure This compound is characterized by its polycyclic framework and the presence of multiple functional groups, including methoxy, dioxo, and triazatetracyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid involves multiple steps, starting from simpler organic precursors. The key steps typically include:
Formation of the triazatetracyclo core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Oxidation and reduction steps: These are necessary to introduce the dioxo functionalities and to adjust the oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could fit into the active sites of certain enzymes, inhibiting their activity. Additionally, its ability to undergo various chemical reactions means it could participate in biochemical pathways, potentially leading to therapeutic effects.
Properties
Molecular Formula |
C27H21N3O5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid |
InChI |
InChI=1S/C27H21N3O5/c1-35-16-12-10-15(11-13-16)24-23-19(17-6-2-4-8-20(17)28-23)14-22-25(31)30(27(34)29(22)24)21-9-5-3-7-18(21)26(32)33/h2-13,22,24,28H,14H2,1H3,(H,32,33) |
InChI Key |
XEIABGQEVKGWEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)O)C6=CC=CC=C6N3 |
Origin of Product |
United States |
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